N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3S2/c1-16-7-2-4-8(5-3-7)18(14,15)13-10-12-6-9(11)17-10/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFRUNCRFICABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromo-2-aminothiazole Intermediate
A critical precursor is 5-bromo-2-aminothiazole, which can be prepared by selective bromination of 2-aminothiazole. A patent describes a method for brominating related heterocycles using controlled bromine addition in acidic media with an oxidant to regenerate bromine from hydrobromic acid, improving bromine efficiency and environmental impact:
| Step | Conditions | Details |
|---|---|---|
| Dissolution | 2-amino-1,3,4-thiadiazole in acid | Acid concentration 3-5% for optimal solubility and reaction homogeneity |
| Bromination | Bromine addition at 15-30 °C | Molar ratio 1:0.45-0.55 (substrate:bromine), preliminary reaction followed by oxidant addition |
| Oxidation | Use of oxidants like hypochlorite or hydrogen peroxide | Regenerates bromine from hydrobromic acid, sustaining bromination |
| Neutralization | Alkali treatment | Precipitates the brominated product, improving purity |
This method yields 2-amino-5-bromo-1,3,4-thiadiazole with high purity and yield, reducing bromine consumption and waste. Although this patent is on thiadiazole, analogous bromination conditions apply to thiazole rings due to similar heterocyclic chemistry.
Sulfonylation of 2-Aminothiazole with 4-Methoxybenzenesulfonyl Chloride
The sulfonylation step involves reacting 2-aminothiazole (or its brominated derivative) with 4-methoxybenzenesulfonyl chloride under basic aqueous conditions:
| Step | Conditions | Details |
|---|---|---|
| Reaction medium | Aqueous sodium acetate solution | Sodium acetate acts as a base to neutralize HCl formed during sulfonylation |
| Temperature | 80–85 °C | Heating facilitates sulfonyl chloride reaction with the amino group |
| Reaction time | 4 hours | Monitored by thin-layer chromatography (TLC) |
| Isolation | Filtration and recrystallization | Product isolated as finely powdered solid, recrystallized from ethanol for purity |
This procedure yields N-(thiazol-2-yl)-4-methoxybenzenesulfonamide derivatives efficiently, with yields typically above 80%.
Alkylation or Further Functionalization (if applicable)
In some synthetic routes, the sulfonamide nitrogen may be further alkylated to modify biological activity. However, for N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide, the key functionalization is the bromination and sulfonylation described above.
| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination of 2-aminothiazole | Bromine, acid solution (3-5% acid), oxidant (e.g., hypochlorite) | 15-30 °C | Variable | High | Controlled addition, oxidant regenerates bromine |
| Sulfonylation | 4-Methoxybenzenesulfonyl chloride, sodium acetate aqueous solution | 80–85 °C | 4 hours | 80-85 | Monitored by TLC, recrystallization for purity |
- The bromination step benefits from the presence of an oxidant to maintain bromine concentration, improving yield and reducing waste.
- Sulfonylation proceeds smoothly under mild heating in buffered aqueous media, yielding crystalline products suitable for further characterization.
- Characterization techniques such as FTIR, NMR (1H and 13C), and melting point determination confirm the structure and purity of the sulfonamide products.
- The synthetic accessibility of such sulfonamide derivatives is generally high, with relatively straightforward reaction conditions and commercially available starting materials.
The preparation of this compound involves a two-step process: selective bromination of 2-aminothiazole followed by sulfonylation with 4-methoxybenzenesulfonyl chloride. The bromination method employing controlled bromine addition and oxidant regeneration is efficient and environmentally considerate. The sulfonylation step is well-established and provides high yields of the target sulfonamide. These methods are supported by diverse research and patent literature, ensuring reproducibility and scalability for further applications in medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
One of the significant applications of N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide is its potential as an antimicrobial agent. Studies have shown that thiazole derivatives exhibit notable antibacterial and antifungal properties. The presence of the sulfonamide group enhances its efficacy against various pathogens, making it a candidate for drug development against resistant strains of bacteria .
Anticancer Properties
Research indicates that thiazole derivatives can inhibit cancer cell proliferation. This compound has been tested for its cytotoxic effects on different cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells, which suggests its potential role as an anticancer agent .
Agricultural Applications
Pesticide Development
The compound's structure allows for the exploration of its use as a pesticide. Thiazole derivatives are known for their effectiveness against various agricultural pests. Preliminary studies suggest that this compound can serve as a lead compound in developing new agrochemicals that are less harmful to non-target organisms while effectively controlling pest populations .
Material Science Applications
Polymer Chemistry
In material science, the incorporation of thiazole derivatives into polymer matrices has been explored. This compound can be used to synthesize functional polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and composites .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, showcasing its potential as a therapeutic agent .
Case Study 2: Cancer Cell Proliferation Inhibition
In another study conducted at a leading university, researchers tested the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- N-(5-bromo-1,3-thiazol-2-yl)benzenesulfonamide
- N-(5-bromo-1,3-thiazol-2-yl)pyridin-2-amine
- N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide
Comparison: N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide is unique due to the presence of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties compared to similar compounds .
Biological Activity
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 399.25 g/mol. The structure includes a thiazole ring and a methoxybenzene sulfonamide moiety, which are key to its biological activity.
Biological Activity Overview
1. Anticancer Activity
Several studies have investigated the anticancer effects of sulfonamide derivatives, including this compound. The compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 - 30 | Induction of apoptosis via Bcl-2 downregulation |
| HepG2 (Liver) | 20 - 40 | Cell cycle arrest in sub-G1 phase |
| A549 (Lung) | 15 - 35 | Increased expression of pro-apoptotic markers |
In vitro studies indicated that this compound induces apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations when treated with varying concentrations. Flow cytometry analyses revealed that treatment with this compound leads to significant upregulation of p53 and downregulation of Bcl-2, suggesting a mechanism involving mitochondrial pathway activation for apoptosis .
2. Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown activity against several targets:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| NAMPT (Nicotinamide adenine dinucleotide biosynthesis) | Competitive | 5 - 15 |
| Carbonic anhydrase II | Non-competitive | 10 - 25 |
The inhibition of NAMPT suggests that this compound could be useful in conditions where NAD+ metabolism is altered, such as cancer and neurodegenerative diseases .
Case Studies
Case Study 1: MCF-7 Cell Line
In a detailed study focusing on the MCF-7 breast cancer cell line, researchers treated cells with this compound at concentrations ranging from 10 µM to 30 µM. The results showed:
- A dose-dependent increase in apoptotic cells.
- Significant changes in the expression levels of apoptosis-related proteins (Bcl-2 family).
This study concluded that the compound effectively triggers apoptosis in breast cancer cells through modulation of key signaling pathways .
Case Study 2: HepG2 Cell Line
Another investigation assessed the compound's effects on HepG2 liver cancer cells. The study highlighted:
- An IC50 value indicating effective cytotoxicity.
- Induction of cell cycle arrest at the G0/G1 phase.
These findings support the potential use of this compound as an anticancer agent targeting liver malignancies .
Q & A
Q. What are the standard synthetic routes for N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 4-methoxybenzenesulfonyl chloride) with a brominated thiazole amine. A base such as triethylamine or pyridine is used to neutralize HCl generated during the reaction. Optimization strategies include:
- Temperature control : Reflux in dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity .
- Catalytic additives : Small amounts of HBr or acetic acid to accelerate halogenation steps .
- Purification : Column chromatography or recrystallization to isolate the product .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard. Key steps include:
- Data collection : Use a diffractometer (e.g., Nonius Kappa CCD) with MoKα radiation .
- Refinement : Employ SHELXL for small-molecule refinement, analyzing bond lengths, angles, and displacement parameters .
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯O) that stabilize the crystal lattice .
Q. What preliminary biological assays are recommended to screen for antimicrobial activity?
- Minimum inhibitory concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution .
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects .
- Cytotoxicity : Compare activity against mammalian cell lines (e.g., HEK293) to evaluate selectivity .
Advanced Research Questions
Q. How can structural modifications improve selectivity for NaV1.7 inhibition over other sodium channel subtypes?
- Mutagenesis studies : Map binding residues in the voltage-sensing domain (VSD) using electrophysiology (e.g., patch-clamp) on NaV1.7 mutants .
- SAR analysis : Introduce substituents (e.g., halogens, methoxy groups) to enhance hydrophobic interactions with the VSD .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and affinity .
Q. What strategies address metabolic instability in preclinical development?
- CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 to mitigate drug-drug interaction risks .
- Microsomal stability testing : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Isotope labeling : Track metabolites via LC-MS to guide structural stabilization (e.g., fluorination of labile positions) .
Q. How do crystallographic data inform hydrogen-bonding networks in this compound?
- ORTEP diagrams : Visualize molecular geometry and thermal ellipsoids using software like ORTEP-3 .
- Hydrogen bond metrics : Measure donor-acceptor distances (e.g., N–H⋯O ≈ 2.8–3.0 Å) and angles (>120°) .
- Packing analysis : Identify 1D chains or 2D sheets stabilized by intermolecular interactions, which may correlate with solubility .
Q. What in vitro models are suitable for evaluating antitumor potential?
- NCI-60 screening : Profile cytotoxicity across 60 cancer cell lines to identify activity patterns .
- Apoptosis assays : Measure caspase-3/7 activation via fluorescence-based kits .
- Kinase inhibition profiling : Test against a panel of kinases (e.g., GSK-3β) to uncover off-target effects .
Methodological Considerations
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times) .
- Batch-to-batch consistency : Verify compound purity (>95%) via HPLC and NMR .
- Cell line authentication : Use STR profiling to ensure genetic stability .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETlab to estimate logP, solubility, and bioavailability .
- MD simulations : Simulate blood-brain barrier penetration or plasma protein binding using GROMACS .
Tables
Table 1: Key Crystallographic Data for This compound
| Parameter | Value | Source |
|---|---|---|
| Space group | Monoclinic, P2₁/n | |
| Unit cell dimensions | a = 6.874 Å, b = 12.584 Å, c = 14.686 Å | |
| Hydrogen bonds | N–H⋯O (2.89 Å, 158°) |
Table 2: Biological Activity Profile
| Assay | Result | Source |
|---|---|---|
| NaV1.7 IC₅₀ | 50 nM | |
| MIC (S. aureus) | 8 µg/mL | |
| NCI-60 GI₅₀ | 1.2 µM (MCF-7 breast cancer) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
